The compound’s InChI key is UTGQWAUXKUEEJZ-UHFFFAOYSA-N .
2-(Furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse applications in medicinal chemistry, particularly due to its structural characteristics that facilitate interactions with biological targets. The compound features a fused ring system that includes an imidazole and a pyridine moiety, along with a furan substituent, which contributes to its unique properties and potential therapeutic applications.
The compound can be classified as a heterocyclic aromatic compound due to the presence of multiple nitrogen atoms in its ring structure. It is often synthesized through various organic reactions involving furan derivatives and imidazo[1,2-a]pyridine precursors. Its relevance in pharmaceutical chemistry stems from its potential bioactivity, including antimicrobial and anticancer properties.
The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine typically involves several key methods:
These methods yield varying derivatives depending on the specific reagents and conditions used, allowing for the exploration of structure-activity relationships in pharmacological studies.
The molecular structure of 2-(Furan-2-yl)imidazo[1,2-a]pyridine can be represented as follows:
The presence of the furan ring enhances the electron density of the molecule, influencing its reactivity and interaction with biological targets.
2-(Furan-2-yl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 2-(Furan-2-yl)imidazo[1,2-a]pyridine involves interactions with specific molecular targets in biological systems:
Understanding these interactions is essential for developing therapeutic agents based on this compound.
The physical and chemical properties of 2-(Furan-2-yl)imidazo[1,2-a]pyridine include:
These properties influence its handling in laboratory settings and its behavior in biological systems.
2-(Furan-2-yl)imidazo[1,2-a]pyridine has various applications across multiple scientific fields:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, first gaining prominence in the 1960s with the development of gastroprotective agents like zolimidine. This fused bicyclic heterocycle consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating an electron-rich system amenable to diverse functionalization. Its significance stems from exceptional pharmacological versatility, evidenced by multiple FDA-approved drugs: zolpidem (insomnia), alpidem (anxiolytic, now discontinued), and olprinone (cardiotonic). The scaffold’s "drug prejudice" status arises from its ability to bind diverse biological targets while maintaining favorable pharmacokinetic profiles, partly due to balanced lipophilicity and hydrogen-bonding capacity [7].
Table 1: Clinically Approved Drugs Featuring the Imidazo[1,2-a]pyridine Core
Drug Name | Therapeutic Area | Target/Mechanism | Key Structural Features |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor agonist | N,N-Dimethylacetamide side chain |
Alpidem | Anxiety (withdrawn) | GABA_A receptor partial agonist | Imidazopyridine-3-carboxamide derivative |
Olprinone | Acute heart failure | Phosphodiesterase III inhibitor | 5-Methyl substitution |
Telacebec (Q203) | Tuberculosis (Phase II) | QcrB subunit inhibitor (cytochrome bc₁) | 2-(Quinolinylmethyl)carboxamide |
The scaffold’s synthetic accessibility via Groebke-Blackburn-Bienaymé or Hantzsch-type condensations enabled rapid exploration of structure-activity relationships (SAR). By the 2000s, derivatives demonstrated antiviral, antibacterial, anticancer, and anti-tubercular activities, cementing imidazo[1,2-a]pyridine as a "molecular chameleon" in drug discovery. Recent innovations include telacebec (Q203), a phase II anti-tubercular agent targeting the QcrB subunit of Mycobacterium tuberculosis cytochrome bc₁ complex with nanomolar potency against drug-resistant strains [7].
The C2 position of imidazo[1,2-a]pyridine serves as a critical site for bioactivity modulation, with 2-(furan-2-yl) substitution conferring unique electronic and steric properties. Furan, a five-membered heteroaromatic ring with oxygen as a heteroatom, contributes enhanced π-conjugation, moderate electron-donating effects (+M effect), and distinct hydrogen-bonding topology. These features significantly influence ligand-receptor interactions, as demonstrated in antiviral and anticancer derivatives [3] [9].
In anti-HCMV (human cytomegalovirus) derivatives, 2-aryl substitutions dictate potency through steric complementarity with viral polymerase. 2-(Furan-2-yl) analogues bearing thioether chains at C3 exhibited >10-fold enhanced activity over phenyl-substituted counterparts, attributed to furan’s ability to engage in dipole-dipole interactions within hydrophobic binding pockets. Crystallographic analysis of related 2-biphenyl derivatives confirmed planar orientation essential for intercalation into DNA-enzyme interfaces [3].
In oncology applications, furan’s role extends to dual-targeting strategies. Novel 2-(furan-2-yl)imidazo[1,2-a]pyridines incorporating 4-methylsulfonylphenyl groups at C3 demonstrated dual EGFR/COX-2 inhibition – a strategy to overcome chemoresistance. The furyl moiety’s electron density (σₚ = -0.34 for furan vs. -0.01 for phenyl) enhances π-stacking with EGFR’s hinge region (e.g., with Met793), while its oxygen atom forms water-mediated hydrogen bonds. SAR studies revealed that furan substitution reduced log P by 0.5 units compared to thiophene analogues, improving solubility without compromising membrane permeability [9].
Table 2: Bioactivity Modulation by 2-Substituents in Imidazo[1,2-a]pyridines
C2 Substituent | Biological Activity | Potency (IC₅₀ or MIC) | Electronic Effect (σₚ) | Key Interactions |
---|---|---|---|---|
Phenyl | Anti-HCMV (Reference) | 28 μM | 0.00 | Hydrophobic packing |
Furan-2-yl | Anti-HCMV (Optimized) | 2.1 μM | -0.34 | Dipole-dipole, π-stacking |
Thiophen-2-yl | Anticancer (EGFR inhibition) | 0.15 μM | 0.06 | Hydrophobic, polar-π |
4-Methoxyphenyl | Anticancer (COX-2/EGFR dual inhibition) | 0.04 μM | -0.27 | H-bonding, hydrophobic cavity occupancy |
The strategic value of 2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives spans synthetic versatility, target diversity, and material applications. Synthetically, the C3 and C5/7 positions enable regioselective functionalization via cross-coupling, carbonylation, or electrophilic substitution. Palladium-catalyzed aminocarbonylation and alkoxycarbonylation of 2-iodoimidazo[1,2-a]pyridines efficiently generate carboxamides or esters at C2 – a route applicable to 2-furyl derivatives via halogen-metal exchange. This allows introduction of peptide mimetics, solubilizing groups, or bioisosteres without furan ring degradation [2].
Therapeutically, these compounds address urgent challenges:
Table 3: Therapeutic Applications of Optimized Imidazo[1,2-a]pyridine Derivatives
Therapeutic Area | Lead Compound | Molecular Target | Key Advantage | Ref. |
---|---|---|---|---|
Tuberculosis | Telacebec (Q203) | QcrB subunit (cytochrome bc₁) | Activity against XDR-TB (MIC = 0.002–0.07 μM) | [7] |
Oncology (EGFR/COX-2) | 8c (Furyl-imidazo[1,2-a]pyridine) | Dual EGFR/COX-2 inhibition | IC₅₀ = 0.07 μM (K-562); selectivity index >140 | [9] |
Antivirals | 2-(Furyl)-3-(phenethylthiomethyl) | HCMV DNA polymerase | 10× potency increase over phenyl analogue | [3] |
In material science, the rigid furan-imidazopyridine framework serves as:1) Organic Semiconductor Components: Extended π-systems enable charge transport in OLEDs, with furan lowering LUMO energy levels by ≈0.3 eV versus phenyl.2) Metal-Organic Frameworks (MOFs): Nitrogen/oxygen heteroatoms chelate metal ions, creating porous structures for gas storage or catalysis. Palladium-catalyzed functionalization routes ( [2]) allow scalable production of advanced intermediates.
The trajectory indicates growing exploitation of 2-heteroaryl imidazo[1,2-a]pyridines, particularly furan-containing variants, for multifunctional drug design and organic electronics – positioning this scaffold at the chemistry-biology interface.
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1